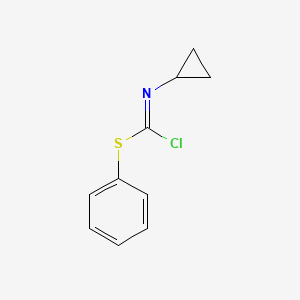
N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride is an organic compound that features a cyclopropyl group, a phenylsulfanyl group, and a methanimidoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride typically involves the reaction of cyclopropylamine with phenylsulfanyl methanimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The imidoyl group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-cyclopropyl-1-phenylsulfanylmethanimidoyl derivatives with various substituents.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-1-phenylsulfanylmethanimidoyl chloride: Similar structure but lacks the cyclopropyl group.
N-cyclopropyl-1-phenylsulfanylmethanimidoyl bromide: Similar structure but with a bromide instead of a chloride.
N-cyclopropyl-1-phenylsulfanylmethanimidoyl fluoride: Similar structure but with a fluoride instead of a chloride.
Uniqueness
N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
130878-55-6 |
|---|---|
Molekularformel |
C10H10ClNS |
Molekulargewicht |
211.71 g/mol |
IUPAC-Name |
N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C10H10ClNS/c11-10(12-8-6-7-8)13-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI-Schlüssel |
IPSIPBNUYSVVCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N=C(SC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



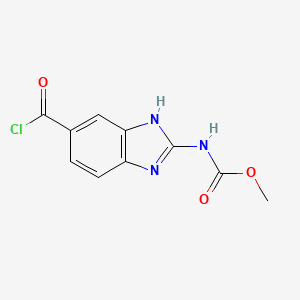
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
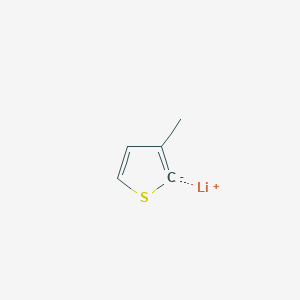

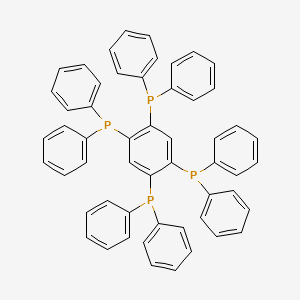
![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
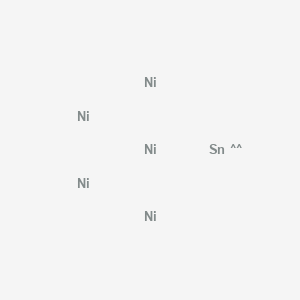
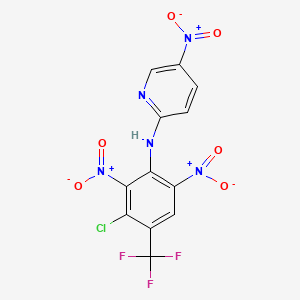

![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)

![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
